

# Emapticap Pegol: A Technical Guide to its Structural and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Emapticap pegol |           |
| Cat. No.:            | B15607337       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Emapticap pegol** (also known as NOX-E36) is a novel therapeutic agent that acts as a potent and specific antagonist of the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, **emapticap pegol** effectively inhibits the recruitment of inflammatory monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various diseases.[2][6][7] This technical guide provides a comprehensive overview of the structural and chemical properties of **emapticap pegol**, its mechanism of action, and the experimental methodologies used for its characterization.

### **Structural and Chemical Properties**

**Emapticap pegol** is a Spiegelmer®, a unique class of therapeutic aptamers.[8][9] It is composed of a 40-nucleotide L-RNA (ribonucleic acid) oligonucleotide conjugated to a 40 kilodalton (kDa) polyethylene glycol (PEG) moiety.[6] The L-configuration of the ribonucleotides confers exceptional stability against nuclease degradation, a significant advantage over natural D-RNA molecules.[8][9] The PEGylation serves to increase the hydrodynamic radius of the molecule, thereby extending its plasma half-life.

The crystal structure of the 40-mer L-RNA aptamer of **emapticap pegol** in complex with its target, L-CCL2, has been solved at a resolution of 2.05 Å.[8][9] This high-resolution structural



data provides detailed insights into the intramolecular contacts of the aptamer and the specific interactions responsible for its high-affinity binding to CCL2.[8][9]

| Property                        | Description                                    | Source          |
|---------------------------------|------------------------------------------------|-----------------|
| Drug Name                       | Emapticap Pegol                                | [2][6]          |
| Code Name                       | NOX-E36                                        | [2][6]          |
| Chemical Class                  | Spiegelmer® (L-RNA Aptamer)                    | [8][9]          |
| Composition                     | 40-nucleotide L-RNA conjugated to a 40 kDa PEG | [6]             |
| Target                          | C-C motif ligand 2 (CCL2 / MCP-1)              | [1][2][3][4][5] |
| Purity (commercial sodium salt) | 91.38%                                         | [2]             |

### **Mechanism of Action and Signaling Pathway**

**Emapticap pegol** exerts its therapeutic effect by binding with high affinity and specificity to CCL2, thereby preventing its interaction with its cognate receptor, C-C chemokine receptor 2 (CCR2).[10][11][12] The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a cascade of intracellular signaling events that lead to chemotaxis, or directed cell migration, towards the source of the CCL2 signal.[10][11][13][14]

The CCL2-CCR2 signaling axis activates several key downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11][13] Activation of these pathways ultimately results in the cellular responses of migration, proliferation, and survival.[11] [13] By sequestering CCL2, **emapticap pegol** effectively blocks the initiation of this signaling cascade.

### CCL2 Signaling Pathway and Inhibition by Emapticap Pegol





Click to download full resolution via product page

Caption: **Emapticap pegol** neutralizes CCL2, preventing its binding to the CCR2 receptor and subsequent activation of downstream signaling pathways.

### Quantitative Data from Clinical and Preclinical Studies

**Emapticap pegol** has undergone clinical evaluation, most notably in a Phase IIa study for diabetic nephropathy.[1][7][15][16][17][18][19] Preclinical studies in animal models have also been conducted to establish its proof of concept.[2]

## Table 1: Pharmacokinetics of Emapticap Pegol (Phase IIa Clinical Trial)



| Parameter                         | Value                                                                | Population                                          | Source |
|-----------------------------------|----------------------------------------------------------------------|-----------------------------------------------------|--------|
| Dosage and<br>Administration      | 0.5 mg/kg<br>subcutaneous<br>injection, twice weekly<br>for 12 weeks | 72 patients with type 2 diabetes and albuminuria    | [15]   |
| Steady-State Plasma Concentration | 355 ± 105 nM                                                         | Patients with type 2<br>diabetes and<br>albuminuria | [18]   |

## Table 2: Efficacy of Emapticap Pegol in Diabetic Nephropathy (Phase IIa Clinical Trial)



| Endpoint                                       | Result                                         | Comparison                     | p-value | Source |
|------------------------------------------------|------------------------------------------------|--------------------------------|---------|--------|
| Mean Albumin/Creatini ne Ratio (ACR) Reduction | 32% lower than placebo at the end of treatment | Emapticap pegol<br>vs. Placebo | 0.014   | [16]   |
| Maximum ACR<br>Reduction                       | 39% lower than placebo 8 weeks post-treatment  | Emapticap pegol<br>vs. Placebo | 0.01    | [16]   |
| Patients with<br>≥50% ACR<br>Reduction         | 31%                                            | Emapticap pegol<br>group       | -       | [16]   |
| Patients with<br>≥50% ACR<br>Reduction         | 6%                                             | Placebo group                  | -       | [16]   |
| Change in<br>HbA1c at 12<br>weeks              | -0.32%                                         | Emapticap pegol<br>group       | 0.096   | [15]   |
| Change in<br>HbA1c at 12<br>weeks              | +0.06%                                         | Placebo group                  | 0.096   | [15]   |
| Change in HbA1c 4 weeks post-treatment         | Significant improvement vs. placebo            | Emapticap pegol<br>vs. Placebo | 0.036   | [15]   |

## Table 3: Preclinical Efficacy of Emapticap Pegol (Mouse Models)



| Model                    | Dosage and<br>Administration                            | Key Finding                                                                     | Source |
|--------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------|--------|
| Leukemia-bearing<br>mice | 14.4 mg/kg (mNOX-<br>E36), s.c., 3x/week for<br>3 weeks | Interfered with the infiltration of M2-like macrophages into spleens            | [2]    |
| Diabetic mice            | 20 mg/kg (mNOX-<br>E36), s.c., 3x/week for<br>4 weeks   | Reduced albuminuria<br>and restored the<br>glomerular endothelial<br>glycocalyx | [2]    |

## Experimental Protocols Synthesis and Purification of Emapticap Pegol

The synthesis of **emapticap pegol** (NOX-E36) involves a multi-step process that begins with the solid-phase synthesis of the 40-nucleotide L-RNA oligonucleotide. This is followed by purification and subsequent conjugation to a 40 kDa PEG moiety.

#### **Experimental Workflow for Emapticap Pegol Synthesis**





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of **emapticap pegol**.

A detailed protocol for the synthesis of Spiegelmers like **emapticap pegol** is described in "RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation" in



Current Protocols in Nucleic Acid Chemistry. The process involves:

- Solid-Phase Synthesis: The 40-mer amino-modified L-RNA oligonucleotide is synthesized on a solid support, typically on a 1- to 4-mmol scale.
- Deprotection: A two-step deprotection process is carried out to remove the protecting groups from the synthesized oligonucleotide.
- Purification of Oligonucleotide: The crude oligonucleotide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Desalting: The purified oligonucleotide is desalted using tangential flow ultrafiltration.
- PEG Conjugation: The amino-modified L-RNA is reacted with an N-hydroxysuccinimide (NHS)-ester-activated 40 kDa PEG.
- Purification of Conjugate: The resulting emapticap pegol conjugate is purified by preparative anion-exchange (AX)-HPLC.
- Final Processing: The purified conjugate undergoes a final ultrafiltration and is then lyophilized to yield the final product.

In-process and quality control are monitored throughout the synthesis using analytical methods.

#### In Vitro Cell Migration Assay (Transwell Assay)

The inhibitory effect of **emapticap pegol** on CCL2-mediated cell migration is typically assessed using a transwell migration assay, also known as a Boyden chamber assay.

Principle: This assay measures the chemotactic response of cells towards a chemoattractant (in this case, CCL2) across a permeable membrane. **Emapticap pegol** is tested for its ability to block this migration.

#### General Protocol:

 Cell Culture: A suitable monocytic cell line expressing CCR2 (e.g., THP-1) is cultured to an appropriate density.



- Assay Setup: Transwell inserts with a permeable membrane are placed in a multi-well plate.
   The lower chamber of the wells is filled with media containing CCL2 as the chemoattractant.
- Treatment: Cells are pre-incubated with varying concentrations of **emapticap pegol** or a vehicle control before being seeded into the upper chamber of the transwell inserts.
- Incubation: The plate is incubated for a period sufficient to allow cell migration (typically several hours).
- Quantification: Non-migrated cells are removed from the upper surface of the membrane.
   The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope or quantified using a plate reader. A significant reduction in the number of migrated cells in the presence of emapticap pegol indicates its inhibitory activity. In one study, 1 nM of NOX-E36 significantly inhibited CCL2-mediated migration in the human monocytic leukemia cell line THP-1.[2]

### Western Blot Analysis of Downstream Signaling

To confirm that **emapticap pegol** inhibits the intracellular signaling pathways activated by CCL2, Western blotting is employed to measure the phosphorylation status of key signaling proteins.

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins like AKT and ERK.

#### General Protocol:

- Cell Culture and Stimulation: CCR2-expressing cells are serum-starved and then stimulated with CCL2 in the presence or absence of emapticap pegol for a short period (e.g., 30 minutes).
- Cell Lysis: The cells are lysed to release their protein content.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.



- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT), ERK (p-ERK), and p38 MAPK (p-p38 MAPK), as well as antibodies for the total forms of these proteins as loading controls.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is
  quantified and normalized to the total protein levels. A decrease in the phosphorylation of
  AKT, ERK, and p38 MAPK in cells treated with emapticap pegol demonstrates its inhibitory
  effect on CCL2 signaling. Studies have shown that the murine-specific version of emapticap
  pegol (mNOX-E36) abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38MAPK in mCCL2-stimulated cells.[2]

#### Conclusion

**Emapticap pegol** is a well-characterized Spiegelmer® with a clear mechanism of action targeting the pro-inflammatory chemokine CCL2. Its unique L-RNA structure provides high stability, and its efficacy has been demonstrated in both preclinical models and clinical trials for diabetic nephropathy. The detailed structural and functional data, along with established experimental protocols for its synthesis and characterization, provide a solid foundation for its further development and application in various inflammatory and fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. NOX-E36 [tmepharma.com]
- 7. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 11. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. medscape.com [medscape.com]
- 16. kidneynews.org [kidneynews.org]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Emapticap Pegol: A Technical Guide to its Structural and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607337#structural-and-chemical-properties-of-emapticap-pegol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com